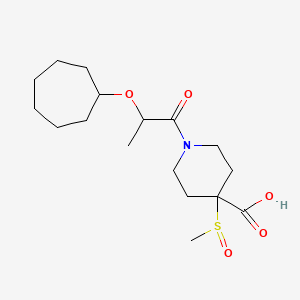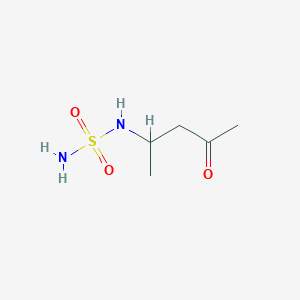
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
科学的研究の応用
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been used in various scientific research studies to investigate the role of mGluR1 in different physiological and pathological processes. For example, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been used to study the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid selectively blocks the activity of mGluR1 by binding to its allosteric site. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been shown to reduce pain perception in animal models of inflammatory and neuropathic pain. 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been shown to reduce drug-seeking behavior in animal models of addiction. Furthermore, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has several advantages for lab experiments. For example, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid is highly selective for mGluR1 and does not affect other receptors. This allows researchers to study the specific role of mGluR1 in various physiological and pathological processes. However, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid also has some limitations. For example, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid in scientific research. For example, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid could be used to investigate the role of mGluR1 in other physiological and pathological processes, such as learning and memory, sleep, and epilepsy. Furthermore, 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid could be used in combination with other compounds to investigate the synergistic effects of mGluR1 blockade with other therapeutic targets. Finally, the development of more potent and selective mGluR1 antagonists could improve the effectiveness of 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid in scientific research.
合成法
The synthesis of 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid involves the reaction between 1-(2-cycloheptyloxypropanoyl)piperidine-4-carboxylic acid and methylsulfinylmethyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is obtained by purification through column chromatography.
特性
IUPAC Name |
1-(2-cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5S/c1-13(23-14-7-5-3-4-6-8-14)15(19)18-11-9-17(10-12-18,16(20)21)24(2)22/h13-14H,3-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVLPESBQGWCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(=O)O)S(=O)C)OC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)

![N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetamide](/img/structure/B7439536.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)